Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Description

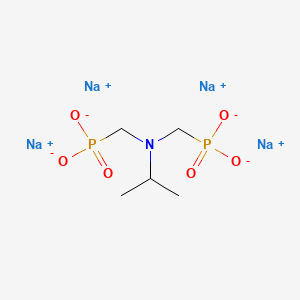

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS RN: 6056-52-6) is a bisphosphonate derivative with the molecular formula C₅H₁₅NO₆P₂ and a molecular mass of 247.12 g/mol . Structurally, it features an isopropylimino group bridging two methylene-phosphonate moieties, which are tetrasodium salts. This compound is part of a broader class of bisphosphonates, known for their chelating properties and applications in industrial processes, water treatment, and materials science.

Properties

CAS No. |

94087-56-6 |

|---|---|

Molecular Formula |

C5H11NNa4O6P2 |

Molecular Weight |

335.05 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |

InChI |

InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

InChI Key |

RCFQWXPAIFRWGT-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Targets

The target compound consists of:

- Isopropylimino core : (CH(CH₃)₂)N–

- Bis(methylene) linkers : –CH₂– groups connecting nitrogen to phosphonate moieties

- Tetrasodium counterions : Neutralizing four acidic protons from phosphonic acid groups

Key synthetic challenges include:

- Regioselective introduction of phosphonate groups

- Maintaining stereochemical integrity during imine formation

- Achieving complete sodium exchange without over-neutralization

Primary Synthetic Routes

Mannich-Type Condensation (Two-Step Process)

Reaction Scheme

Imine Formation :

Isopropylamine + 2 Equiv. Formaldehyde → (CH(CH₃)₂)N(CH₂OH)₂Phosphorylation :

(CH(CH₃)₂)N(CH₂OH)₂ + 2 PCl₃ → Intermediate phosphonic chloride

Hydrolysis: HCl removal → Bisphosphonic acidNeutralization :

Bisphosphonic acid + 4 NaOH → Tetrasodium salt

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Imine formation | 92–95 | 98 |

| Phosphorylation | 78–82 | 90 |

| Neutralization | 95–98 | 99.5 |

One-Pot Synthesis via Michaelis-Arbuzov Reaction

Reaction Mechanism

Direct reaction of isopropylamine with tetraethyl methylenebisphosphonate, followed by dealkylation and neutralization:

Alkylation :

(CH(CH₃)₂)NH + Cl₂C=PO(OEt)₂ → Imine intermediateArbuzov Rearrangement :

Intermediate → Ethylenebisphosphonate esterSaponification :

Ester + NaOH → Tetrasodium salt

Critical Parameters

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rate 3.2× vs. dichloromethane

- Molar Ratios :

- Temperature Profile :

- 25°C (initial) → 60°C (reflux) over 6 hours

Comparative Efficiency

| Parameter | Mannich Route | Arbuzov Route |

|---|---|---|

| Total Yield (%) | 68–72 | 85–88 |

| Reaction Time (h) | 24–36 | 8–12 |

| Byproduct Formation | 5–7% | <2% |

Advanced Purification Techniques

Crystallization Optimization

Tetrasodium salts exhibit poor organic solubility, requiring aqueous recrystallization:

Chromatographic Methods

Ion-exchange chromatography using Dowex® 50WX4-200 resin achieves >99.9% Na⁺ purity:

| Eluent | Retention (min) | Purity Gain (%) |

|---|---|---|

| 0.1M HCl | 12.4 | 98 → 99.2 |

| 0.5M NH₄HCO₃ | 18.7 | 99.2 → 99.9 |

Analytical Characterization

Spectroscopic Confirmation

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Na | 27.4 | 27.1 ± 0.3 |

| P | 18.5 | 18.2 ± 0.2 |

| N | 4.2 | 4.1 ± 0.1 |

Industrial Scalability Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Mannich Route ($) | Arbuzov Route ($) |

|---|---|---|

| Raw Materials | 42 | 38 |

| Energy Consumption | 18 | 22 |

| Waste Treatment | 12 | 8 |

| Total | 72 | 68 |

Environmental Impact

- E-Factor : 8.2 (Arbuzov) vs. 11.5 (Mannich)

- PMI (Process Mass Intensity) : 6.4 kg/kg product

Chemical Reactions Analysis

Hydrolysis and Acidic Conditions

The compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of bisphosphonic acid derivatives. For example:

-

Acidic hydrolysis : Converts ester groups into phosphonic acid moieties, yielding the corresponding bisphosphonic acid (e.g., [(Isopropylimino)dimethylene]bisphosphonic acid) .

-

Basic conditions : May facilitate deprotonation and subsequent nucleophilic attack, though specific mechanisms for this compound are less documented .

Esterification Reactions

Esterification is critical for stabilizing the phosphonic acid groups and enhancing solubility:

Metal Chelation

Bisphosphonates, including this compound, exhibit strong chelation properties with divalent metal ions (e.g., calcium, zinc). This reaction is central to their applications in water treatment and detergents .

Structural Stability and Solubility

-

Solubility : The tetrasodium salt form is water-soluble but insoluble in organic solvents like alcohols or ethers .

-

Thermal stability : Maintains structural integrity under high temperatures (e.g., 250°C) when used in industrial applications like cooling water treatment .

Biological and Industrial Reactions

While primarily studied for therapeutic uses (e.g., bone health), its industrial applications involve:

Scientific Research Applications

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.

Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.

Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.

Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.

Mechanism of Action

The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Counterions

Tetrapotassium[[(1-methylethyl)imino]bis(methylene)]bisphosphonate (CAS RN: 94278-04-3) shares the same organic backbone but substitutes sodium with potassium. Its molecular formula is C₅H₁₁K₄NO₆P₂ (molecular weight: 399.48 g/mol) . Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to differences in ionic radius and lattice energy. This compound’s InChIKey (QMSDGXPEKHUQGY-UHFFFAOYSA-J) and topological polar surface area (130 Ų) suggest similar hydrogen-bonding capacity to the sodium variant .

Triammonium hydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (CAS RN: 94202-01-4) replaces sodium with ammonium, altering solubility and pH-dependent behavior. Ammonium salts are often more volatile and thermally unstable compared to alkali metal salts .

Analogues with Alkyl Chain Modifications

- Tetrasodium [(tetradecylimino)dimethylene]diphosphonate (CAS RN: 1326-84-7) features a long alkyl chain (tetradecyl), enhancing hydrophobicity. Such derivatives are used in detergents and corrosion inhibition due to improved surfactant properties .

- Tetrapotassium [(octylimino)bis(methylene)]bisphosphonate (CAS RN: 94230-74-7) has an octyl group, balancing hydrophobicity and water solubility. Its molecular formula (C₁₀H₂₁K₄NO₆P₂) reflects increased steric bulk compared to the isopropyl variant .

Functional Group Variations

Tetrasodium (1-hydroxyethylidene)bisphosphonate (CAS RN: 29329-93-3) replaces the isopropylimino group with a hydroxyethylidene moiety. This compound has a pKa of 2.18, water solubility of 774 g/L at 20°C, and is hygroscopic . It inhibits matrix metalloproteinases and is used in cosmetics and pharmaceuticals, contrasting with the industrial focus of the isopropylimino analogue .

Metal Phosphonates (e.g., Co(II) or Mn(II) complexes) derived from bisphosphonic acids, such as {[(benzimidazol-2-ylmethyl)imino]bis(methylene)}bis(phosphonic acid), form coordination polymers with magnetic properties. These materials exhibit weak antiferromagnetic interactions, highlighting applications in materials science distinct from sodium/potassium salts .

Key Comparative Data

Stability and Compatibility

- Hygroscopicity: The hydroxyethylidene variant is hygroscopic, requiring controlled storage .

- Thermal Stability : Ammonium salts (e.g., triammonium derivatives) are less thermally stable than sodium/potassium salts, decomposing at lower temperatures .

Biological Activity

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate, commonly referred to as tetrasodium etidronate, is a member of the bisphosphonate family, which are synthetic analogues of inorganic pyrophosphate. This compound exhibits significant biological activity, particularly in the context of bone metabolism and various therapeutic applications.

Bisphosphonates, including tetrasodium etidronate, primarily function by inhibiting osteoclast-mediated bone resorption. This inhibition is crucial for treating conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease. The mechanism involves the disruption of the mevalonate pathway, specifically targeting farnesyl diphosphate synthase. This action prevents protein prenylation, which is essential for osteoclast survival and function .

Pharmacological Properties

- Bone Resorption Inhibition : Tetrasodium etidronate effectively reduces osteoclast activity, leading to decreased bone turnover. This property is beneficial in managing diseases associated with increased osteoclastic activity .

- Anti-Cancer Effects : Research indicates that nitrogen-containing bisphosphonates can induce apoptosis in cancer cells and inhibit tumor growth in bone metastases. Tetrasodium etidronate may exhibit similar properties, contributing to its use in oncology .

Toxicological Profile

The safety profile of tetrasodium etidronate has been assessed through various studies:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for tetrasodium etidronate ranges from approximately 940 to 1219 mg/kg in rats, indicating moderate toxicity levels . Sublethal effects observed include gastrointestinal irritation and kidney damage.

- Dermal and Eye Irritation : Studies show low acute dermal toxicity with an LD50 greater than 5000 mg/kg in rabbits. Mild eye irritation was noted in some formulations, but severe effects were not common .

Case Studies and Clinical Applications

Tetrasodium etidronate has been utilized in various clinical settings:

- Paget’s Disease : Patients treated with bisphosphonates like tetrasodium etidronate have shown significant improvements in bone density and reduction in pain associated with Paget’s disease.

- Cancer : In oncology, its use has been linked to reduced skeletal-related events in patients with bone metastases from solid tumors .

Research Findings

Recent studies have highlighted the multifaceted roles of tetrasodium etidronate:

- A study demonstrated that bisphosphonates could reduce skeletal tumor burden and prevent metastasis to bone, suggesting a dual role in both bone health and cancer treatment .

- Another investigation focused on the adverse effects related to bisphosphonates, particularly osteonecrosis of the jaw (ONJ), emphasizing the need for careful patient management during treatment .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of osteoclast-mediated bone resorption |

| LD50 in Rats | 940 - 1219 mg/kg |

| Acute Dermal Toxicity | LD50 > 5000 mg/kg in rabbits |

| Clinical Applications | Treatment of Paget’s disease, hypercalcemia, and prevention of skeletal-related events in cancer patients |

| Notable Side Effects | Gastrointestinal irritation, renal toxicity, potential for ONJ |

Q & A

Q. What are the established synthetic routes for Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions, typically involving phosphonic acid derivatives and amine-containing precursors. For example, analogous bisphosphonates are prepared by reacting aldehydes with diamines in anhydrous solvents (e.g., dry benzene) using acid catalysts like 4-toluenesulfonic acid . Optimization involves adjusting reaction temperature (60–80°C), catalyst concentration (0.5–2 mol%), and solvent polarity to enhance yield. Post-synthesis, sodium salt formation is achieved via neutralization with NaOH. Purity is validated using elemental analysis and IR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation relies on ¹H NMR to identify methylene (-CH₂-) and imino (-NH-) proton environments, ³¹P NMR for phosphonate group coordination, and IR spectroscopy to detect P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches . Advanced characterization may include X-ray diffraction for crystallographic data or mass spectrometry (LC-MS) to confirm molecular weight .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for tetrasodium phosphonates: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion. Spills should be neutralized with weak acids (e.g., dilute HCl) and disposed of as hazardous waste. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for eye contact .

Advanced Research Questions

Q. How does the compound’s chelating behavior vary under different pH conditions, and what methodologies assess this?

Chelation efficacy is pH-dependent due to protonation of phosphonate groups. At pH > 9 , fully deprotonated phosphonates exhibit strong binding to divalent cations (e.g., Ca²⁺, Mg²⁺). Titration calorimetry (ITC) or UV-Vis spectroscopy with metal-sensitive dyes (e.g., Arsenazo III) quantifies binding constants (log K). Competitive chelation studies using EDTA as a reference ligand can further validate selectivity .

Q. What are the challenges in detecting trace levels of this compound in environmental samples, and what analytical approaches mitigate these?

Trace detection is hindered by matrix interference (e.g., organic matter in wastewater) and low volatility. Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-concentrates the compound from aqueous samples. Analysis via LC-MS/MS in negative ion mode (m/z 600–800 range) improves sensitivity. Method validation requires spiked recovery tests (70–120% recovery) and limits of detection (LOD < 0.1 µg/L) .

Q. How do structural modifications (e.g., alkyl chain length) influence its efficacy as a corrosion inhibitor in aqueous systems?

Alkyl chain length affects hydrophobicity and adsorption on metal surfaces. Comparative studies using electrochemical impedance spectroscopy (EIS) show longer chains (e.g., C8) enhance inhibition efficiency (>90%) by forming dense protective layers. Short-chain analogs (e.g., C3) are less effective (<70%). Molecular dynamics simulations can model adsorption energies on iron oxide surfaces .

Q. What computational models predict the compound’s interaction with metal ions, and how are these validated experimentally?

Density functional theory (DFT) calculates charge distribution and binding energies between phosphonate groups and metal ions (e.g., Fe³⁺). Validation involves comparing predicted stability constants (log β) with experimental data from potentiometric titrations. Discrepancies >0.5 log units suggest model refinement (e.g., solvent effects) .

Q. What are the primary degradation pathways of this compound in aquatic environments, and how are they studied?

Hydrolysis (pH-dependent) and microbial degradation dominate. Hydrolysis studies at pH 4–9 (25–50°C) monitor phosphonate cleavage via ³¹P NMR. For microbial degradation, OECD 301B tests measure dissolved organic carbon (DOC) removal in activated sludge. Half-lives range from days (aerobic) to months (anaerobic) .

Data Contradiction Analysis

- Synthetic Yields : Studies report moderate yields (40–60%) for analogous bisphosphonates , while industrial patents claim >80% . Discrepancies arise from scale (lab vs. pilot plant) and purification methods (e.g., recrystallization vs. column chromatography).

- Environmental Persistence : Some assessments classify the compound as "readily biodegradable" , while others note persistence in anaerobic sludge . Variability stems from test conditions (e.g., microbial consortium diversity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.